molecular formula C17H19N7O3 B6809932 1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione

1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6809932
M. Wt: 369.4 g/mol
InChI Key: QKVWNXMFSCZKMX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved through a condensation reaction between appropriate precursors, such as aminopyrimidines and diketones, under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and solvents optimized for industrial processes can enhance the yield and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as converting ketones to alcohols.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or alcohols.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

  • Biology: Its biological activities may include antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.

  • Industry: Use in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives

  • Triazolopyrimidines

  • Piperidine derivatives

Uniqueness: 1,3-Dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological and chemical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1,3-dimethyl-6-[3-(triazol-1-yl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-21-14-13(16(26)22(2)17(21)27)8-11(9-18-14)15(25)23-6-3-4-12(10-23)24-7-5-19-20-24/h5,7-9,12H,3-4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWNXMFSCZKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CCCC(C3)N4C=CN=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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